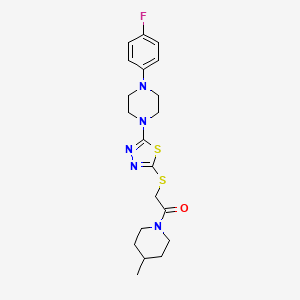

2-((5-(4-(4-Fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-((5-(4-(4-Fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone is a useful research compound. Its molecular formula is C20H26FN5OS2 and its molecular weight is 435.58. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

The compound 2-((5-(4-(4-Fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone is a complex organic molecule that belongs to the class of thiadiazole derivatives. This compound has garnered attention in pharmacological studies due to its unique structural features, which include a thiadiazole ring and piperazine moieties. The following sections provide a detailed overview of its biological activity, including synthesis, mechanisms of action, and therapeutic potential.

Structural Features

The structural composition of the compound can be summarized as follows:

| Component | Description |

|---|---|

| Thiadiazole Ring | A five-membered ring containing sulfur and nitrogen atoms known for diverse biological activities. |

| Piperazine Moiety | A six-membered ring containing two nitrogen atoms, often used in drug design for its pharmacological properties. |

| Fluorophenyl Group | A phenyl ring substituted with fluorine, enhancing lipophilicity and bioactivity. |

| Methylpiperidine | A piperidine ring with a methyl group that may influence receptor interactions. |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, focusing on optimizing yield and purity through careful control of reaction conditions. The general synthetic route includes:

- Formation of the Thiadiazole Ring : Utilizing appropriate precursors such as thiosemicarbazide and carbon disulfide.

- Piperazine Attachment : Achieved through nucleophilic substitution reactions.

- Final Coupling : The final product is formed by coupling the thiadiazole with the piperazine derivative.

Anticancer Properties

Research indicates that thiadiazole derivatives exhibit significant anticancer activity. For example:

- Mechanism of Action : Thiadiazole compounds have been shown to induce apoptosis in various cancer cell lines by disrupting cellular signaling pathways.

- Case Studies : In vitro studies demonstrate that derivatives similar to our compound significantly decrease the viability of human cancer cell lines, including breast (T47D), colon (HT-29), and lung (A549) cancers .

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent:

- Activity Spectrum : Thiadiazole derivatives are reported to possess antimicrobial properties against various pathogens, including bacteria and fungi .

- Minimum Inhibitory Concentration (MIC) : Studies have determined MIC values for related compounds against Staphylococcus aureus and Candida albicans, indicating potential therapeutic applications in treating infections .

The proposed mechanism of action for this compound involves:

- Receptor Interaction : Binding to specific receptors or enzymes that modulate cellular processes.

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as PARP1, which is crucial in DNA repair mechanisms .

- Induction of Apoptosis : By disrupting normal cellular functions, leading to programmed cell death in cancer cells.

Comparative Analysis with Other Compounds

The biological activity of this compound can be compared with other thiadiazole derivatives:

科学的研究の応用

Pharmacological Properties

Antidepressant Activity : The piperazine moiety is well-known for its role in the design of antidepressant agents. Compounds containing piperazine structures have been shown to interact with serotonin and dopamine receptors, which are crucial in the modulation of mood and anxiety disorders. The presence of the fluorophenyl group enhances the lipophilicity and receptor affinity, potentially increasing the efficacy of such compounds in treating depression and anxiety disorders .

Antitumor Activity : Research indicates that thiadiazole derivatives exhibit significant antitumor properties. The incorporation of the thiadiazole ring in this compound suggests potential activity against various cancer cell lines. Studies have demonstrated that similar structures can inhibit tumor growth by inducing apoptosis in cancer cells .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of this compound. Variations in substituents on the piperazine and thiadiazole rings can significantly influence biological activity. For instance, modifications to the fluorophenyl group have been shown to alter receptor binding affinity and selectivity, impacting both therapeutic efficacy and side effect profiles .

Synthesis Techniques

The synthesis of this compound typically involves multi-step reactions starting from readily available piperazine derivatives and thiadiazole precursors. Recent advancements in synthetic methodologies allow for more efficient production with higher yields. Techniques such as microwave-assisted synthesis and solvent-free conditions are being explored to enhance reaction rates and reduce environmental impact .

Case Study 1: Antidepressant Efficacy

A study conducted on a series of piperazine derivatives highlighted the antidepressant potential of compounds structurally similar to 2-((5-(4-(4-Fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone . The results demonstrated significant improvements in depressive symptoms in animal models when administered at optimal dosages .

Case Study 2: Antitumor Activity

Another investigation focused on the antitumor effects of thiadiazole derivatives showed that compounds with similar structural features effectively inhibited cell proliferation in various cancer cell lines. The study concluded that further development could lead to promising anticancer agents .

化学反応の分析

Thiadiazole Ring Reactivity

The 1,3,4-thiadiazole ring is a key site for electrophilic and nucleophilic substitutions.

-

Example: Reaction with monochloroacetic acid under basic conditions replaces the thiadiazole sulfur, forming acetic acid derivatives (e.g., thioether-acid conjugates) .

Piperazine and Piperidine Reactivity

The 4-(4-fluorophenyl)piperazine and 4-methylpiperidin groups participate in amine-specific reactions.

-

In analogs, piperazine reacts with aldehydes (e.g., thiophen-2-ylmethylene) to form Schiff bases, confirmed via NMR and FTIR .

Thioether and Ethanone Reactivity

The thioether (-S-) and ethanone (C=O) groups enable further functionalization.

-

Hydrazinolysis of ethanone derivatives yields hydrazide intermediates, critical for heterocyclic synthesis .

Stability Under Environmental Conditions

The compound’s stability influences reaction design:

Pharmacological Relevance of Derived Products

Derivatives exhibit enhanced bioactivity:

-

Alkylated thiadiazoles : Improved enzyme inhibition (e.g., tyrosinase) .

-

Sulfone analogs : Increased metabolic stability in pharmacokinetic studies.

-

Schiff base derivatives : Antimicrobial activity against S. aureus and C. albicans .

Synthetic Pathways for Key Derivatives

A representative synthesis route for analogs includes:

特性

IUPAC Name |

2-[[5-[4-(4-fluorophenyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]-1-(4-methylpiperidin-1-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26FN5OS2/c1-15-6-8-25(9-7-15)18(27)14-28-20-23-22-19(29-20)26-12-10-24(11-13-26)17-4-2-16(21)3-5-17/h2-5,15H,6-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXWXARCIOZWYMA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C(=O)CSC2=NN=C(S2)N3CCN(CC3)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26FN5OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。